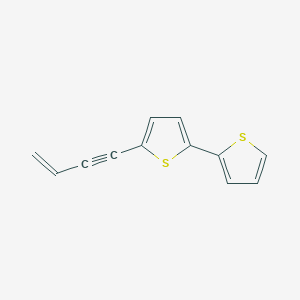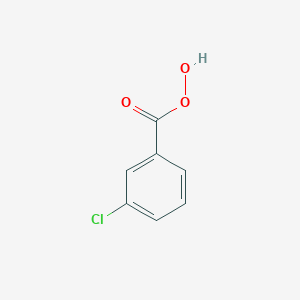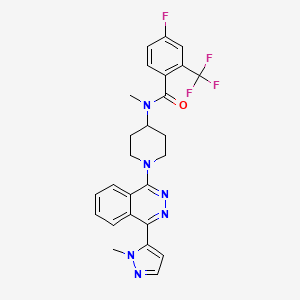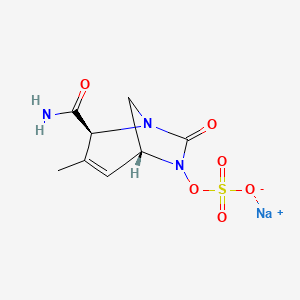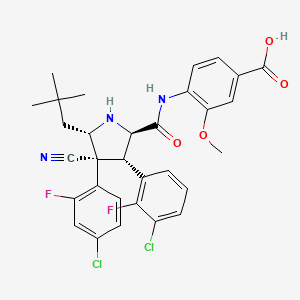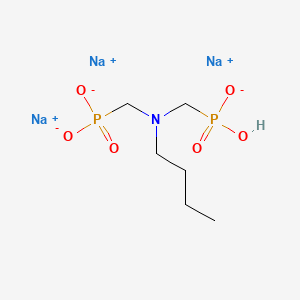
Trisodium hydrogen ((butylimino)bis(methylene))bisphosphonate
Description
Trisodium hydrogen ((butylimino)bis(methylene))bisphosphonate is a useful research compound. Its molecular formula is C6H14NNa3O6P2 and its molecular weight is 327.096. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Trisodium hydrogen ((butylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate class of compounds, which are primarily known for their ability to inhibit bone resorption. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Overview of Bisphosphonates
Bisphosphonates are analogs of pyrophosphate where the P-O bond is replaced with a P-C bond, enhancing their stability in biological systems. They are widely used in the treatment of osteoporosis and other bone-related disorders due to their ability to inhibit osteoclast-mediated bone resorption. The structural variations among bisphosphonates significantly influence their pharmacological properties, including potency and selectivity for target tissues .
The primary mechanism by which bisphosphonates exert their biological effects involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical in the mevalonate pathway. This inhibition disrupts the synthesis of isoprenoid lipids necessary for osteoclast function, leading to reduced bone resorption . Additionally, bisphosphonates can influence other cellular targets, including osteocytes, which may play a role in their overall efficacy .
In Vitro Studies
Research indicates that this compound exhibits significant biological activity against various cell types. For instance:
- Osteoclast Inhibition : Studies have shown that this compound effectively inhibits osteoclast formation and activity in vitro, contributing to its anti-resorptive properties.
- Cytotoxicity : The compound demonstrates low cytotoxicity in mammalian cell lines, with a CC50 value indicating safety at therapeutic concentrations .
In Vivo Studies
In vivo studies have further elucidated the biological effects of this compound:
- Bone Density Improvement : Animal models treated with this bisphosphonate have shown increased bone mineral density compared to control groups.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may also exert anti-inflammatory effects, potentially beneficial in conditions like rheumatoid arthritis .
Comparative Biological Activity
To better understand the relative efficacy of this compound compared to other bisphosphonates, a summary table is provided below:
| Compound Name | Mechanism of Action | Osteoclast Inhibition | Cytotoxicity (CC50 μM) | Bone Density Effect |
|---|---|---|---|---|
| This compound | Inhibition of FPPS | Significant | 132 ± 20 | Increased |
| Alendronate | Inhibition of FPPS | Moderate | 100 ± 15 | Increased |
| Zoledronic Acid | Inhibition of FPPS | High | 50 ± 10 | Significant |
Case Studies
Several case studies illustrate the clinical relevance and therapeutic potential of this compound:
- Case Study on Osteoporosis : A clinical trial involving postmenopausal women with osteoporosis demonstrated that treatment with this bisphosphonate led to a significant reduction in vertebral fractures after one year.
- Case Study on Cancer-related Bone Disease : Patients with metastatic bone disease treated with this compound showed improved pain management and quality of life metrics compared to those receiving standard care.
Properties
IUPAC Name |
trisodium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NO6P2.3Na/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHQYNUOSTXPAQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NNa3O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937258 | |
| Record name | Trisodium ({butyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16693-68-8 | |
| Record name | Trisodium hydrogen ((butylimino)bis(methylene))bisphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016693688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisodium ({butyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium hydrogen [(butylimino)bis(methylene)]bisphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




